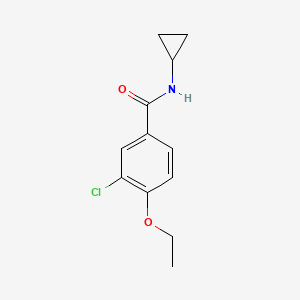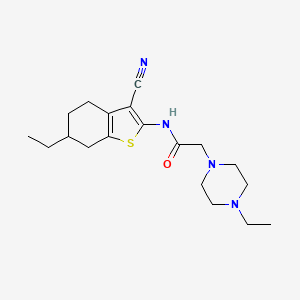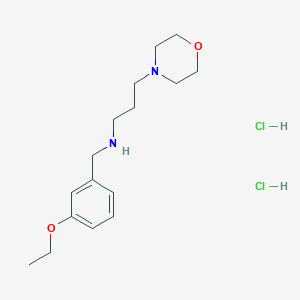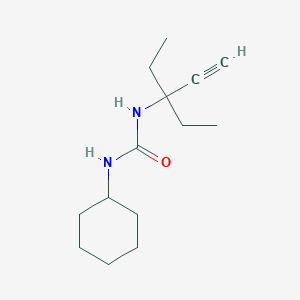![molecular formula C20H16N4O3 B5433954 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile, also known as MNI-820, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in a variety of diseases such as diabetes, obesity, and cancer.
Mechanism of Action
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile exerts its effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake in cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in cells, which has potential applications in the treatment of diabetes and obesity. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile is its potency as an inhibitor of PTP1B. It has been shown to be highly effective in animal models of diabetes and obesity, as well as in vitro studies of cancer cells. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the study of the effects of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
Synthesis Methods
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile is synthesized through a multi-step process that involves the reaction of 4-morpholinyl-2-nitrobenzaldehyde with cyanoacetic acid followed by a Knoevenagel condensation reaction with 3-bromobenzonitrile. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Scientific Research Applications
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-[(Z)-1-cyano-2-(2-morpholin-4-yl-5-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c21-13-15-2-1-3-16(10-15)18(14-22)11-17-12-19(24(25)26)4-5-20(17)23-6-8-27-9-7-23/h1-5,10-12H,6-9H2/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLFUXTWMSNNZ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5433915.png)

![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B5433931.png)
![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)
